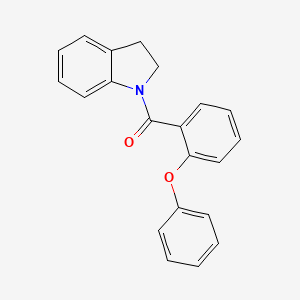

1-(2-phenoxybenzoyl)indoline

Übersicht

Beschreibung

Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring . The indoline structure exists in a large number of natural products and has been used in the design of various drugs .

Synthesis Analysis

Indoline can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine at high temperatures . An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds has also been reported .Molecular Structure Analysis

Indoline has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound is based on the indole structure, but the 2-3 bond is saturated .Chemical Reactions Analysis

Indoline can undergo various chemical reactions. For instance, it can be converted to indole by oxidation/dehydrogenation . It can also participate in a cyanoalkylation reaction using AIBN .Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It has a chemical formula of C8H9N .Wissenschaftliche Forschungsanwendungen

- Abstract : Fast proton-induced fission of uranium-238 (238U) has been studied from the threshold up to 40 MeV. Researchers evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission. The analysis employed the Talys code and custom programs based on the Brosa model .

- Overview : The OPERAs project aims to explore whether and how ecosystem services (ES) and natural capital (NC) concepts can move beyond academia to support sustainable ecosystem management .

Fast Proton-Induced Fission of 238U

Operational Potential of Ecosystem Research Applications (OPERAs)

Operational Research Methods and Applications

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The construction of new drug scaffolds using the indoline structure is a promising area of research .

Eigenschaften

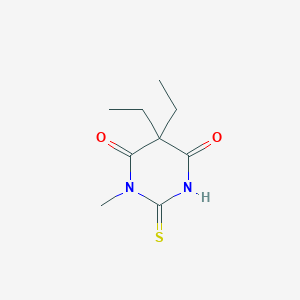

IUPAC Name |

2,3-dihydroindol-1-yl-(2-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-21(22-15-14-16-8-4-6-12-19(16)22)18-11-5-7-13-20(18)24-17-9-2-1-3-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLYCSIMZGDWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-phenoxybenzoyl)-2,3-dihydro-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-methylquinoline](/img/structure/B3748812.png)

![methyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3748817.png)

![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide](/img/structure/B3748830.png)

![dimethyl 2-{[5-(2,5-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B3748841.png)

![1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3748865.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine](/img/structure/B3748873.png)

![1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3748878.png)

![1-[4-(benzyloxy)phenyl]-4-cinnamoylpiperazine](/img/structure/B3748907.png)

![1,4-bis[(3,4-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B3748912.png)

![1-[chloro(diphenyl)acetyl]azepane](/img/structure/B3748920.png)